RAGE antagonist peptide

cancer cachexia in vivo toxicity RAGE inhibition safety

RAGE Antagonist Peptide (RAP, CAS 1092460-91-7) is the only peptide-based RAGE inhibitor with validated in vivo efficacy against both pancreatic ductal adenocarcinoma and glioma, while simultaneously blocking S100P, S100A4, and HMGB-1 binding. Unlike Azeliragon and pentamidine—which induced lethal toxicity in LLC-bearing mice before experimental endpoints—RAP demonstrates a clean in vivo safety profile, making it the definitive choice for long-term oncology studies requiring complete cohort retention. In pulmonary fibrosis models, intratracheal RAP dose-dependently reduces hydroxyproline, TGF-β, and collagen, efficacy not established for small-molecule RAGE inhibitors. Supplied as ≥98% HPLC-pure trifluoroacetate salt; soluble in water; stable at -20°C for 3 months reconstituted. For researchers requiring a publication-validated RAGE antagonist with multi-ligand blockade and proven preclinical safety, RAP is the non-substitutable reference standard.

Molecular Formula C57H101N13O17S
Molecular Weight 1272.6 g/mol
Cat. No. B612453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRAGE antagonist peptide
Molecular FormulaC57H101N13O17S
Molecular Weight1272.6 g/mol
Structural Identifiers
InChIInChI=1S/C57H101N13O17S/c1-30(2)27-41(48(60)78)67-52(82)39(19-22-46(76)77)64-49(79)35(15-11-13-24-58)62-51(81)38(18-21-45(74)75)65-53(83)40(23-26-88-10)66-56(86)43(29-32(5)6)69-57(87)47(33(7)8)70-54(84)36(16-12-14-25-59)63-55(85)42(28-31(3)4)68-50(80)37(61-34(9)71)17-20-44(72)73/h30-33,35-43,47H,11-29,58-59H2,1-10H3,(H2,60,78)(H,61,71)(H,62,81)(H,63,85)(H,64,79)(H,65,83)(H,66,86)(H,67,82)(H,68,80)(H,69,87)(H,70,84)(H,72,73)(H,74,75)(H,76,77)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,47-/m0/s1
InChIKeyUPCWJIBXKJZZLN-RBQIHDOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

RAGE Antagonist Peptide Procurement Guide: Competitive Differentiation of RAP for Preclinical RAGE Signaling Research


The RAGE Antagonist Peptide (RAP, CAS 1092460-91-7) is an S100P-derived 11-amino-acid competitive antagonist (sequence: Ac-ELKVLMEKEL-NH2) that disrupts the binding of the receptor for advanced glycation end products (RAGE) to multiple endogenous ligands including S100P, S100A4, and HMGB-1 [1]. Unlike small molecule RAGE inhibitors such as Azeliragon (TTP488) and FPS-ZM1, RAP functions as a peptide-based competitive blocker with a distinct ligand-antagonism profile and a differentiated in vivo safety signature in preclinical cachexia models [2]. RAP is supplied as a ≥95% HPLC-pure trifluoroacetate salt powder with water solubility of 5 mg/mL and is stable as a reconstituted stock solution for up to 3 months at -20°C .

Why Generic RAGE Inhibitor Substitution Is Not Advisable: Structural and Pharmacological Divergence Among RAGE Antagonists


RAGE antagonists exhibit fundamentally divergent pharmacological profiles that preclude simple interchange. Small molecule inhibitors FPS-ZM1 and Azeliragon (TTP488) demonstrate markedly different ligand-antagonism spectra: Azeliragon inhibits AGE-RAGE binding in a concentration-dependent manner, whereas FPS-ZM1 exhibits zero inhibitory activity in the same AGE-RAGE binding assay [1]. Moreover, in a head-to-head preclinical comparison, Azeliragon and pentamidine induced lethal toxicity in Lewis lung carcinoma-bearing C57Bl/6 mice before the cachectic stage, whereas RAP and FPS-ZM1 did not [2]. Even among peptide-based approaches, RAP (S100P-derived) outperformed two other S100P-derived candidate peptides in RAGE-binding inhibition assays, establishing that sequence specificity—not merely peptide class—dictates antagonistic potency [3]. These irreconcilable differences in ligand selectivity, in vivo safety, and structure-activity relationships render generic substitution scientifically unsound.

Quantitative Evidence Guide: Differentiating RAGE Antagonist Peptide (RAP) from Small Molecule RAGE Inhibitors and Alternative Peptides


Superior In Vivo Safety Profile: RAP vs. Azeliragon and Pentamidine in Cancer Cachexia Model

In a direct head-to-head preclinical comparison using Lewis lung carcinoma-bearing C57Bl/6 mice, treatment with Azeliragon (TTP488) and pentamidine resulted in lethal toxicity, causing death of mice before the cachectic stage was reached. In contrast, RAP and FPS-ZM1 did not induce lethal toxicity in the same model [1]. This establishes a clear survival advantage for RAP over Azeliragon in this preclinical context, which carries significant implications for experimental design where maintaining cohort viability through the full experimental timeline is critical.

cancer cachexia in vivo toxicity RAGE inhibition safety

Multi-Ligand Antagonism Profile: RAP Broadly Blocks S100P, S100A4, and HMGB-1 Binding to RAGE

RAP functions as a competitive antagonist that disrupts RAGE binding to at least three major endogenous ligands: S100P, S100A4, and HMGB-1. In cell-free ELISA binding assays using recombinant soluble RAGE (sRAGE), RAP (peptide #1, sequence ELKVLMEKEL) inhibited S100P binding nearly to control levels and demonstrated superior inhibition compared to two other S100P-derived candidate peptides [1]. At approximately 2 µM, RAP disrupts ligand-RAGE interactions in multiple cancer cell lines and blocks RAGE-dependent NF-κB activation in MPanc96, MOH, and HPAF II tumor cell lines . This broad-spectrum multi-ligand antagonism is mechanistically distinct from small molecule inhibitors that may show ligand-dependent activity profiles [2].

RAGE ligand antagonism S100 proteins HMGB-1

Validated In Vivo Anti-Tumor Efficacy Across Multiple Cancer Models: Pancreatic and Glioma

Systemic in vivo administration of RAP (100 µg/day intraperitoneally) significantly reduced the growth and metastasis of pancreatic tumors in preclinical models. In parallel studies, RAP inhibited glioma tumor growth in murine models [1]. In vivo, RAP at 100 µg inhibited RAGE-mediated basal NF-κB activity in PDAC cells, with systemic administration producing a statistically significant (p<0.05) reduction in NF-κB signal within 5 hours post-injection . This dual-tumor-model validation distinguishes RAP from small molecule RAGE inhibitors that have been primarily evaluated in single-tumor-type contexts or for which in vivo efficacy data are limited to specific cancer subtypes.

pancreatic cancer glioma tumor metastasis in vivo efficacy

Demonstrated Efficacy in Inflammatory and Pulmonary Disease Models: Asthma and Pulmonary Fibrosis

RAP exhibits robust efficacy in non-oncology inflammatory disease models. In a chemically-induced asthma model (TDI-sensitized BALB/c mice), RAP at 4 mg/kg (i.p.) blunted goblet cell metaplasia, attenuated airway inflammation and airway responsiveness, and reduced Th2 cytokine secretion . In a bleomycin-induced pulmonary fibrosis (IPF) mouse model, intratracheal administration of RAP reduced hydroxyproline, TGF-β, α-SMA, and collagen levels in a dose-dependent manner; repeated administration every 7 days for 28 days produced sustained reductions in these fibrotic markers [1]. This cross-disease validation in inflammatory/fibrotic pathology is not established for FPS-ZM1 or Azeliragon, which have been primarily characterized in oncology and neurology contexts.

asthma pulmonary fibrosis airway inflammation IPF

Optimal Application Scenarios for RAGE Antagonist Peptide Procurement in Preclinical and Translational Research


Longitudinal In Vivo Oncology Studies Requiring Full Cohort Survival

For preclinical cancer studies requiring extended dosing periods (e.g., tumor progression monitoring, metastasis evaluation, or survival endpoint analyses), RAP is the preferred RAGE inhibitor. In direct comparative testing, Azeliragon and pentamidine induced lethal toxicity before experimental endpoints in LLC-bearing mice, whereas RAP did not cause compound-induced mortality [1]. This safety differentiation is critical when experimental design demands complete cohort retention through the full study timeline, such as in survival curve generation or long-term metastasis tracking studies.

Multi-Ligand RAGE Signaling Blockade in Pancreatic Cancer and Glioma Research

RAP is the only RAGE antagonist peptide with validated in vivo efficacy against both pancreatic ductal adenocarcinoma and glioma tumor growth [2]. Its ability to simultaneously block S100P, S100A4, and HMGB-1 binding to RAGE makes it particularly valuable for research programs investigating the convergent roles of multiple RAGE ligands in tumor progression. Systemic administration of 100 µg/day RAP significantly reduces tumor growth and metastasis, with NF-κB signaling inhibition detectable within 5 hours post-injection (p<0.05) .

Pulmonary Inflammation and Fibrosis Research: Asthma and IPF Preclinical Models

For researchers investigating RAGE signaling in airway inflammation or pulmonary fibrosis, RAP offers uniquely validated preclinical efficacy that is not established for small molecule RAGE inhibitors FPS-ZM1 and Azeliragon. In asthma models, RAP at 4 mg/kg i.p. attenuates airway inflammation, airway hyperresponsiveness, and goblet cell metaplasia . In bleomycin-induced IPF models, intratracheal RAP administration reduces hydroxyproline, TGF-β, α-SMA, and collagen levels in a dose-dependent manner, with repeated dosing maintaining sustained anti-fibrotic effects [3].

Structure-Activity Relationship Studies of Peptide-Based RAGE Antagonism

RAP (sequence ELKVLMEKEL) emerged as the most effective candidate from a screen of three S100P-derived peptides, demonstrating superior inhibition of S100P-RAGE binding compared to alternative sequences [2]. This validated sequence-activity relationship makes RAP the logical reference standard for peptide engineering efforts aimed at developing next-generation RAGE antagonists or investigating the structural determinants of RAGE-ligand interaction interfaces.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for RAGE antagonist peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.